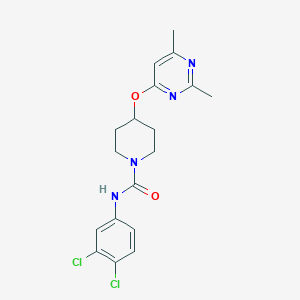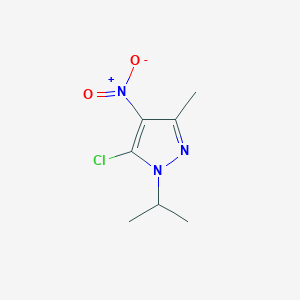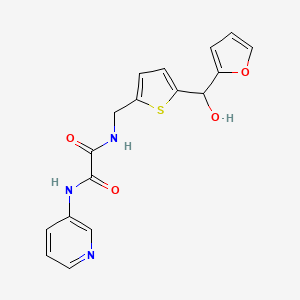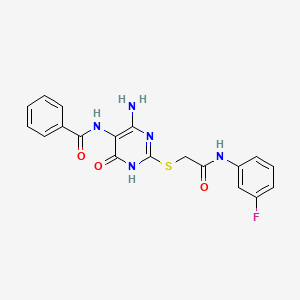
N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a useful research compound. Its molecular formula is C19H16FN5O3S and its molecular weight is 413.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Discovery and Development of Selective Inhibitors
One significant application in scientific research for compounds structurally related to N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide involves the discovery of selective inhibitors for various biological targets. For example, the discovery of MGCD0103, a molecule that selectively inhibits histone deacetylases (HDACs) 1-3 and 11, showcases the potential of such compounds in cancer therapy. MGCD0103 has shown promise in blocking cancer cell proliferation, inducing histone acetylation, p21 (cip/waf1) protein expression, cell-cycle arrest, and apoptosis, demonstrating significant antitumor activity in vivo and has entered clinical trials (Zhou et al., 2008).
Antiviral and Anticancer Properties
Compounds with structural similarities have been synthesized and tested for potential anti-HIV-1 and CDK2 inhibitory activity. Fluorine-substituted 1,2,4-triazinones, for example, have shown promising results in both antiviral and anticancer capacities, with several compounds exhibiting very good anti-HIV activity in MT-4 cells and significant CDK2 inhibition activity. This highlights the dual therapeutic potential of these molecules in treating HIV and cancer (Makki, Abdel-Rahman, & Khan, 2014).
Advancements in Antimicrobial Agents
Research has also led to the development of molecules with enhanced antimicrobial activity. For instance, fluorobenzamides containing thiazole and thiazolidine have been synthesized and identified as promising antimicrobial analogs. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, indicating their potential as broad-spectrum antimicrobial agents. The presence of a fluorine atom in specific positions has been crucial for enhancing their antimicrobial effectiveness (Desai, Rajpara, & Joshi, 2013).
Applications in Heterocyclic Chemistry
Moreover, the versatility of these compounds extends to the synthesis of heterocyclic structures, which are pivotal in the development of pharmaceuticals. Synthesis techniques have evolved to facilitate the creation of complex heterocyclic compounds, such as thienopyrimidines and thieno[2,3-d]pyrimidin-4(3H)-ones, through novel transformations. These advancements not only contribute to the field of medicinal chemistry by providing new scaffolds for drug design but also enhance our understanding of chemical reactivity and mechanisms (Pokhodylo, Shyyka, Savka, & Obushak, 2010).
Propiedades
IUPAC Name |
N-[4-amino-2-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O3S/c20-12-7-4-8-13(9-12)22-14(26)10-29-19-24-16(21)15(18(28)25-19)23-17(27)11-5-2-1-3-6-11/h1-9H,10H2,(H,22,26)(H,23,27)(H3,21,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTRLSCRVNWLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide](/img/structure/B3014811.png)

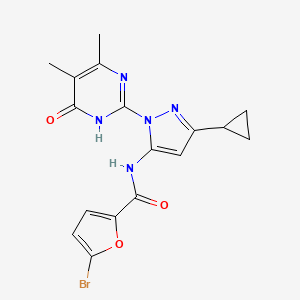
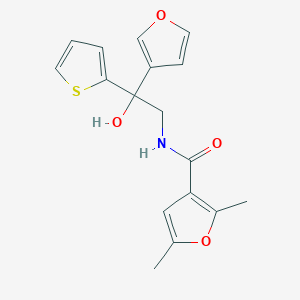
![N-(2,5-dimethylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B3014817.png)
![N-(3-chloro-4-methoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B3014818.png)
![2-(4-chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide](/img/structure/B3014819.png)

![4-Bromo-2-{[(2-bromo-4-methylphenyl)amino]methyl}phenol](/img/structure/B3014823.png)
